molecular formula C10H17NOS B13289864 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol

Cat. No.: B13289864
M. Wt: 199.32 g/mol
InChI Key: MOLHCKKOVAEJLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group at the 2-position. The final step involves the reduction of the intermediate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The exact mechanism of action of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

2-[1-(3-methylthiophen-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C10H17NOS/c1-7-4-5-13-10(7)9(3)11-8(2)6-12/h4-5,8-9,11-12H,6H2,1-3H3

InChI Key

MOLHCKKOVAEJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC(C)CO

Origin of Product

United States

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